molecular formula C13H16F3N3O2 B6647259 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one

Katalognummer B6647259
Molekulargewicht: 303.28 g/mol
InChI-Schlüssel: CXCSBCBMEIWXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one, also known as TAK-659, is a small-molecule inhibitor that has shown potential in the treatment of various forms of cancer. TAK-659 belongs to the family of pyridine-based kinase inhibitors and has been found to inhibit the activity of several kinases, including BTK, FLT3, and ITK.

Wirkmechanismus

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one inhibits the activity of several kinases, including BTK, FLT3, and ITK. BTK is a key signaling molecule in the B-cell antigen receptor (BCR) pathway, which is critical for the survival and proliferation of B cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). ITK is a kinase that is involved in T-cell receptor (TCR) signaling. By inhibiting these kinases, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one disrupts key signaling pathways that are important for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been found to have several biochemical and physiological effects. In preclinical studies, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has also been found to inhibit the activation of B cells and T cells, which are key components of the immune system. In addition, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been shown to inhibit the production of cytokines, which are signaling molecules that are involved in inflammation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is its specificity for certain kinases, which makes it an attractive target for cancer therapy. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has also been found to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one limitation of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is its potential for off-target effects, which can lead to toxicity and adverse effects. In addition, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the study of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one. One area of research is the identification of biomarkers that can predict response to 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one therapy. Another area of research is the development of combination therapies that can enhance the efficacy of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one. In addition, further preclinical studies are needed to determine the safety and efficacy of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one in humans. Finally, clinical trials are needed to evaluate the potential of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one as a new treatment option for cancer patients.
Conclusion
In conclusion, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one is a small-molecule inhibitor that has shown potential in the treatment of various forms of cancer. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one inhibits the activity of several kinases, including BTK, FLT3, and ITK, which are critical for the survival and proliferation of cancer cells. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. While 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has several advantages as a potential cancer therapy, further research is needed to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one involves a multi-step process that includes the preparation of various intermediates. The final product is obtained by the reaction of 1-morpholin-4-ylpropan-1-one with 5-(trifluoromethyl)pyridin-2-amine. The purity of the final product is usually determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been extensively studied for its potential in the treatment of various forms of cancer. In preclinical studies, 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one has been found to be effective in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Eigenschaften

IUPAC Name

1-morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(18-9-10)17-4-3-12(20)19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCSBCBMEIWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.